(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1342822-13-2
VCID: VC3079813
InChI: InChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3
SMILES: CCN1C(=NC2=C1N=CC=C2)CN
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

CAS No.: 1342822-13-2

Cat. No.: VC3079813

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine - 1342822-13-2

Specification

CAS No. 1342822-13-2
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name (3-ethylimidazo[4,5-b]pyridin-2-yl)methanamine
Standard InChI InChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3
Standard InChI Key KNQVLQRAUSGXMF-UHFFFAOYSA-N
SMILES CCN1C(=NC2=C1N=CC=C2)CN
Canonical SMILES CCN1C(=NC2=C1N=CC=C2)CN

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is identified by its unique chemical structure and several standardized identifiers. The compound is registered with CAS number 1342822-13-2, which serves as its primary identifier in chemical databases and literature . This systematic naming follows IUPAC nomenclature, where the core heterocyclic system (imidazo[4,5-b]pyridine) is modified with an ethyl group at the N-3 position and a methanamine substituent at the 2-position.

Structural Characteristics

The compound features a bicyclic heterocyclic core consisting of an imidazole ring fused with a pyridine ring, forming the imidazo[4,5-b]pyridine skeleton. This structure is characterized by:

  • A fused 5-6 ring system with three nitrogen atoms

  • An ethyl substituent attached to the N-3 position of the imidazole ring

  • A methanamine (CH2NH2) group at the 2-position of the imidazole ring

The spatial arrangement of these functional groups contributes to the compound's potential biological activity and chemical reactivity. The presence of multiple nitrogen atoms in different electronic environments creates a compound with distinct hydrogen bonding capabilities and potential for interaction with biological targets.

Synthesis and Production

Synthetic Routes

The synthesis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine likely follows established methods for imidazopyridine derivatives. Based on approaches used for similar compounds, potential synthetic routes may include:

  • Construction of the imidazo[4,5-b]pyridine core followed by functionalization

  • Nucleophilic substitution reactions to introduce the ethyl and methanamine groups

  • Cyclization reactions starting from appropriately substituted pyridine precursors

For example, related compounds like 1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)hydrazine are synthesized by reacting 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine with hydrazine hydrate in ethanol under reflux conditions . Similar approaches could be adapted for the synthesis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Production Considerations

The commercial production of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine appears limited, with search results indicating it may be a discontinued product . Several factors may influence its production:

Production FactorConsideration
ScalabilitySpecialized synthesis requirements may limit large-scale production
PurityTypically produced at minimum 95% purity for research applications
Cost-effectivenessComplex synthesis steps may increase production costs
StabilitySpecial handling or storage conditions may be required

Current market availability suggests the compound is primarily produced for specialized research purposes rather than bulk chemical applications.

Chemical Properties and Reactivity

Functional Group Analysis

The reactivity of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is determined by its key functional groups:

  • Primary amine group (-CH2NH2): This group is likely to exhibit typical amine reactivity, including:

    • Nucleophilic behavior in substitution reactions

    • Ability to form amides through reaction with carboxylic acids or acyl halides

    • Participation in reductive amination reactions

  • Imidazopyridine core: This heterocyclic system contributes to:

    • Aromatic character and stability

    • Potential hydrogen bonding through nitrogen atoms

    • Possible coordination with metal ions

    • Weak basic properties

  • Ethyl substituent: This alkyl group affects:

    • Lipophilicity of the molecule

    • Steric hindrance around the N-3 position

    • Electronic properties of the heterocyclic system

Related Compounds and Structural Analogs

Comparison with Methyl Analog

One closely related compound is (3-methylimidazo[4,5-b]pyridin-2-yl)methanamine, which differs only in having a methyl group instead of an ethyl group at the N-3 position . This structural difference results in:

Property(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine
Molecular FormulaC9H12N4C8H10N4
Molecular Weight176.22 g/mol162.19 g/mol (calculated)
LipophilicityHigher (due to longer alkyl chain)Lower
Predicted m/z [M+H]+177.11 (calculated)163.09783

The methyl analog has been more extensively characterized, with predicted collision cross-section data available for various adducts :

Adductm/zPredicted CCS (Ų)
[M+H]+163.09783131.5
[M+Na]+185.07977145.0
[M+NH4]+180.12437139.7
[M+K]+201.05371140.6

Structure-Activity Relationships

The imidazo[4,5-b]pyridine scaffold forms the core of numerous biologically active compounds. Structure-activity relationships in this class of compounds suggest:

  • N-3 substitution pattern: The nature of substituents at the N-3 position (methyl, ethyl, etc.) affects lipophilicity, binding properties, and metabolic stability.

  • 2-position functionalization: The methanamine group at the 2-position provides a reactive handle for further derivatization, potentially leading to compounds with diverse biological activities.

  • Ring system modifications: Related compounds include various derivatives with modifications to the imidazopyridine core or alternative substituents, such as the thiazolidin-4-ones and triazole derivatives described in the literature .

Future Research Directions

Knowledge Gaps

Current literature reveals several knowledge gaps regarding (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine:

  • Comprehensive physicochemical characterization: Detailed spectroscopic data, X-ray crystallography, and solubility profiles would enhance understanding of this compound.

  • Biological activity assessment: Systematic screening for biological activities, including enzyme inhibition, receptor binding, and cellular effects, would reveal potential applications.

  • Metabolic fate: Studies on the metabolism and pharmacokinetics of this compound would inform its potential as a drug candidate or chemical tool.

Promising Research Avenues

Several promising research directions emerge for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine:

  • Medicinal chemistry optimization: The compound serves as a potential starting point for medicinal chemistry campaigns, where systematic modifications could lead to derivatives with enhanced pharmacological properties.

  • Catalysis applications: The nitrogen-rich structure suggests potential applications in organocatalysis or as ligands for metal-catalyzed reactions.

  • Conjugation chemistry: The primary amine group enables conjugation to biomolecules, polymers, or surfaces, potentially leading to applications in bioconjugation, drug delivery, or materials science.

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